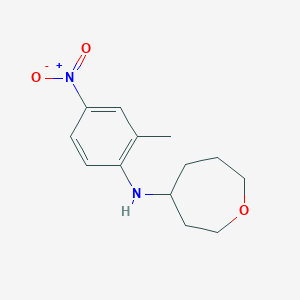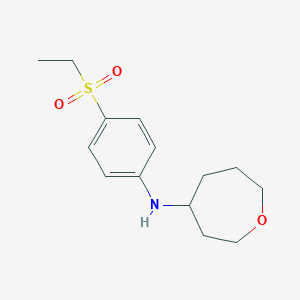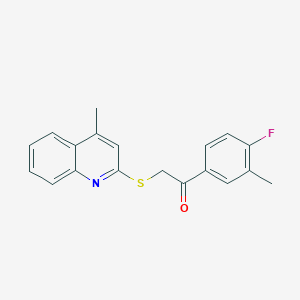
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone, also known as DMQS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQS is a synthesized compound that has been studied for its biochemical and physiological effects, mechanism of action, and future directions for research.
作用機序
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes. This compound has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in regulating cell growth and differentiation. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of protein tyrosine phosphatases. This compound has also been shown to have antioxidant properties and to inhibit the activity of acetylcholinesterase. In vivo studies have shown that this compound has anti-inflammatory effects and can reduce the severity of colitis in mice.
実験室実験の利点と制限
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, this compound also has limitations, including its poor solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone. In medicinal chemistry, further studies are needed to optimize the structure of this compound for its potential as an anticancer agent. In biochemistry, further studies are needed to understand the mechanism of action of this compound and its potential as a fluorescent probe for detecting reactive oxygen species. In materials science, further studies are needed to explore the potential of this compound as a building block for constructing supramolecular structures. Additionally, further studies are needed to explore the potential of this compound in other fields, such as neuroscience and environmental science.
In conclusion, this compound is a synthesized compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied for its biochemical and physiological effects, mechanism of action, and future directions for research. Further studies are needed to fully understand the potential of this compound in various fields and to optimize its structure for its potential as a therapeutic agent.
合成法
The synthesis of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone involves the reaction between 3,4-dimethylbenzaldehyde and 4-methyl-2-aminophenol, followed by the reaction with carbon disulfide and chloroacetic acid. The final product is obtained after purification and recrystallization. This synthesis method has been optimized and studied for its efficiency and yield.
科学的研究の応用
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting reactive oxygen species. In materials science, this compound has been studied for its potential as a building block for constructing supramolecular structures.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c1-13-8-9-16(10-14(13)2)19(22)12-23-20-11-15(3)17-6-4-5-7-18(17)21-20/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWSSDNQGGLVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)
![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)




![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine](/img/structure/B7595760.png)


![N-[(3-methoxyphenyl)methyl]oxepan-4-amine](/img/structure/B7595775.png)
![N-[(2-methylphenyl)methyl]oxepan-4-amine](/img/structure/B7595779.png)
